8-(Bromomethyl)imidazo[1,2-a]pyridine
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Overview
Description
8-(Bromomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The bromomethyl group at the 8-position of the imidazo[1,2-a]pyridine scaffold makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)imidazo[1,2-a]pyridine typically involves the bromination of 8-methylimidazo[1,2-a]pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-(Bromomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of 8-formylimidazo[1,2-a]pyridine or 8-carboxyimidazo[1,2-a]pyridine.
Reduction: Formation of 8-methylimidazo[1,2-a]pyridine.
Scientific Research Applications
8-(Bromomethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and materials science for developing new functional materials.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)imidazo[1,2-a]pyridine is largely dependent on its derivatives and the specific biological targets they interact with. Generally, the compound can act as an alkylating agent, where the bromomethyl group forms covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their function. This property is particularly useful in the design of drugs that target specific enzymes or receptors.
Comparison with Similar Compounds
8-Methylimidazo[1,2-a]pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
8-Chloromethylimidazo[1,2-a]pyridine: Similar in reactivity but with different electronic and steric properties due to the chlorine atom.
8-(Hydroxymethyl)imidazo[1,2-a]pyridine: More polar and less reactive in nucleophilic substitution compared to the bromomethyl derivative.
Uniqueness: 8-(Bromomethyl)imidazo[1,2-a]pyridine is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing a wide range of derivatives. Its versatility and ease of functionalization distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
8-(bromomethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6H2 |
InChI Key |
PDKXWNZYAVTSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CBr |
Origin of Product |
United States |
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